Cas no 2097965-85-8 (3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine)

3-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a versatile amine-functionalized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropylmethyl group attached to the pyrazole nitrogen, enhancing steric and electronic properties, while the propan-1-amine side chain offers reactivity for further derivatization. This compound is particularly valuable as a building block in medicinal chemistry, where its rigid cyclopropyl moiety may contribute to improved metabolic stability and binding affinity in target interactions. The amine functionality allows for straightforward conjugation or modification, making it useful in the synthesis of bioactive molecules. Its well-defined structure ensures reproducibility in research applications.
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine structure
2097965-85-8 structure
Product Name:3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
CAS No:2097965-85-8
MF:C10H17N3
MW:179.262081861496
CID:5723512
PubChem ID:122240761
Update Time:2025-06-08

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2097965-85-8
    • AKOS040813984
    • F2147-7453
    • 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
    • 3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine
    • 1H-Pyrazole-4-propanamine, 1-(cyclopropylmethyl)-
    • Inchi: 1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2
    • InChI Key: RCUDUXOCBAGKBR-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)CCCN)CC1CC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 311.4±25.0 °C(Predicted)
  • pka: 10.18±0.10(Predicted)

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C223386-100mg
3-[1-(cyclopropylmethyl)-1h-pyrazol-4-yl]propan-1-amine
2097965-85-8
100mg
$ 95.00 2022-04-01
TRC
C223386-500mg
3-[1-(cyclopropylmethyl)-1h-pyrazol-4-yl]propan-1-amine
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$ 365.00 2022-04-01
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$ 570.00 2022-04-01
Life Chemicals
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3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
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$361.0 2023-09-06
Life Chemicals
F2147-7453-0.5g
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3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
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Additional information on 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine

Comprehensive Overview of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CAS No. 2097965-85-8): Properties, Applications, and Research Insights

The compound 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CAS No. 2097965-85-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a cyclopropylmethyl group and a pyrazole ring, this amine derivative exhibits potential for diverse applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and bioactive probes, aligning with current trends in precision medicine and targeted therapy.

One of the most searched questions regarding this compound revolves around its synthetic pathways and purification methods. Recent studies highlight optimized procedures using Pd-catalyzed cross-coupling reactions or reductive amination techniques, which improve yield and scalability. The cyclopropylmethyl moiety, a trending topic in medicinal chemistry, enhances metabolic stability—a critical factor in the development of CNS-targeting drugs. This aligns with growing interest in neurotherapeutics and blood-brain barrier penetration, frequently queried in academic and industrial forums.

From a structure-activity relationship (SAR) perspective, the pyrazole core of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine offers hydrogen-bonding capabilities, making it valuable for protein-ligand interactions. Computational modeling studies, often searched in AI-driven drug design platforms, suggest its utility in modulating G-protein-coupled receptors (GPCRs) or kinase enzymes. These insights cater to the rising demand for in silico screening methodologies and fragment-based drug discovery.

Environmental and green chemistry considerations are also pivotal. The compound’s biodegradability and low ecotoxicity profile, inferred from its structural fragments, address sustainability concerns—a hot topic in pharmaceutical manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are frequently employed for quality control, reflecting industry standards for high-purity intermediates.

In summary, 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CAS No. 2097965-85-8) represents a versatile scaffold bridging chemical biology and therapeutic innovation. Its relevance to personalized medicine and sustainable synthesis ensures continued exploration, answering pressing queries in modern research.

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